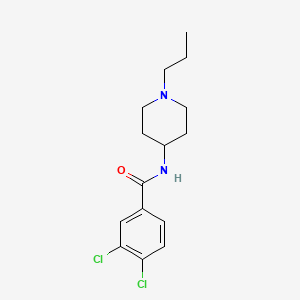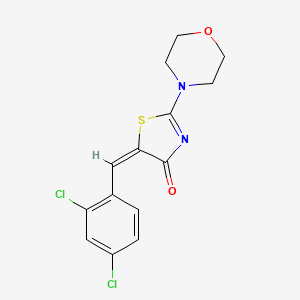
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as safrole, is a chemical compound that is commonly found in the essential oils of plants such as sassafras and camphor. It has been used in the past as an ingredient in perfumes, soaps, and other fragrances. However, recent research has focused on its potential use in scientific applications, particularly in the fields of biochemistry and pharmacology.
作用機序
Safrole works by inhibiting certain enzymes and proteins in the body, leading to a variety of biochemical and physiological effects. It has been shown to interact with the cytochrome P450 system, which is responsible for metabolizing many drugs and toxins in the body. Additionally, it has been found to have an effect on the central nervous system, leading to changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
Safrole has been found to have a wide range of effects on the body, including changes in metabolism, hormone levels, and immune function. It has been shown to increase the production of certain enzymes and proteins, while also decreasing the activity of others. Additionally, it has been found to have an effect on the cardiovascular system, leading to changes in blood pressure and heart rate.
実験室実験の利点と制限
Safrole has several advantages for use in laboratory experiments, including its relatively low cost and availability. Additionally, it has been extensively studied, making it a well-understood compound with a known mechanism of action. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and procedures to handle it safely.
将来の方向性
There are many potential future directions for research involving 1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in the development of new drugs and therapies, particularly in the treatment of infectious diseases and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on different systems in the body. Finally, research could be conducted to explore the potential risks and benefits of using this compound in different contexts, such as in food additives or as a natural insecticide.
合成法
Safrole can be synthesized from various starting materials, including catechol, eugenol, and iso1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One common method involves the oxidation of isothis compound using potassium permanganate, followed by the reduction of the resulting compound using sodium borohydride.
科学的研究の応用
Safrole has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new drugs and therapies. Additionally, it has been found to have antioxidant properties, which could make it useful in the treatment of diseases such as cancer and Alzheimer's.
特性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-16-5-3-4-12(18(16)21-2)6-8-14(19)13-7-9-15-17(10-13)23-11-22-15/h3-10H,11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAJEAZUWVHGJX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)



![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)



![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)
![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)
![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)